

Technical Support Center: Removal of Genomic DNA Contamination from RNA Samples

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address genomic DNA (gDNA) contamination in their RNA samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the removal of genomic DNA from RNA samples.

Question: I performed an RNA extraction, but my no-reverse transcriptase (-RT) control shows a band in my PCR. What should I do?

Answer: A band in your -RT control is a clear indication of genomic DNA (gDNA) contamination in your RNA sample.[1] This gDNA can serve as a template in your PCR, leading to false-positive results.[1] Here are the recommended steps to address this issue:

- DNase I Treatment: The most effective method to remove gDNA contamination is to treat
 your RNA sample with DNase I.[1][2] You can perform this treatment either "in-solution" (after
 RNA elution) or "on-column" (during the RNA purification process). On-column digestion is
 often more convenient and can reduce RNA loss, while in-solution treatment is generally
 considered more thorough.[2]
- Optimize Your RNA Isolation Protocol:

Troubleshooting & Optimization





- Avoid Overloading Columns: If using a column-based RNA isolation kit, ensure you are not exceeding the recommended amount of starting material. Overloading the column can lead to inefficient gDNA removal.[3]
- Proper Homogenization: Incomplete homogenization of your sample can result in carryover of gDNA.[4]
- Primer Design: For gene expression analysis, designing primers that span an exon-exon junction can help to minimize the amplification of contaminating gDNA.

Question: My RNA sample has a low A260/230 ratio after DNase I treatment and cleanup. What could be the cause?

Answer: A low A260/230 ratio can indicate contamination with substances that absorb at 230 nm, such as guanidine salts from the lysis buffer or phenol from extraction.[4] Here's how to troubleshoot this:

- Additional Wash Steps: If you are using a column-based cleanup method, perform an additional wash with the provided wash buffer (usually containing ethanol) to help remove residual salts.[4]
- Ethanol Precipitation: For RNA that has already been eluted, you can perform an ethanol precipitation to remove salts.[4]
- Ensure Complete Removal of DNase Inactivation Reagents: Some kits provide reagents to remove DNase I after in-solution treatment. Ensure that these are completely removed as they can interfere with downstream applications and absorbance readings.

Question: I'm concerned about RNA degradation during the heat inactivation step after DNase I treatment. What are the alternatives?

Answer: Heat inactivation of DNase I can indeed pose a risk to RNA integrity, especially in the presence of divalent cations.[5] Here are some alternatives:

 EDTA Addition: If you must use heat inactivation, add EDTA to a final concentration of 5 mM before heating. EDTA chelates the divalent cations required for DNase I activity and helps protect the RNA.[6]



- DNase Removal Reagents: Several commercially available kits include reagents that bind to and remove DNase I from the solution without the need for heat.[1]
- Phenol:Chloroform Extraction: A classic method to remove proteins like DNase I is to perform a phenol:chloroform extraction followed by ethanol precipitation. However, this method can be time-consuming and may lead to some sample loss.[7]
- Lithium Chloride (LiCl) Precipitation: LiCl can be used to selectively precipitate RNA, leaving behind DNA and proteins. This method can also be used to inactivate and remove DNase I without heat.[5]

Frequently Asked Questions (FAQs)

What is genomic DNA (gDNA) contamination in an RNA sample?

Genomic DNA contamination refers to the presence of DNA in a sample that is intended to be pure RNA. This is a common issue that arises during the RNA extraction process, as DNA and RNA are often co-isolated from cells.[8]

Why is it important to remove gDNA from RNA samples?

Genomic DNA contamination can significantly impact downstream applications, particularly those that involve enzymatic amplification of nucleic acids, such as reverse transcription quantitative PCR (RT-qPCR).[3][9] The presence of gDNA can lead to:

- False-positive results: Primers intended to amplify cDNA (derived from RNA) may also amplify contaminating gDNA, leading to an overestimation of gene expression.[8][9]
- Inaccurate quantification: The presence of gDNA can interfere with the accurate quantification of RNA concentration.[2]
- Reduced reaction efficiency: gDNA can compete with cDNA for primers and other reaction components, reducing the efficiency of the desired amplification.[9]

What are the main methods for removing gDNA contamination?

The primary methods for removing gDNA from RNA samples are:



- DNase I Digestion: This is the most common method and involves treating the RNA sample with deoxyribonuclease I (DNase I), an enzyme that specifically degrades DNA.[1][10] This can be done in-solution or on-column during RNA purification.[2]
- gDNA Eliminator Columns: Some RNA purification kits include specialized columns that selectively bind and remove gDNA before the RNA is eluted.[11][12]
- Acid Phenol:Chloroform Extraction: This method can be used to separate RNA from DNA, as RNA is more soluble in the aqueous phase at an acidic pH.[4]
- Lithium Chloride (LiCl) Precipitation: LiCl can be used to selectively precipitate RNA.[5]

What is the difference between on-column and in-solution DNase I treatment?

- On-column DNase I treatment is performed while the RNA is bound to the silica membrane
 of a spin column during the RNA purification process. This method is convenient as it
 integrates gDNA removal into the RNA isolation workflow.[2][13][14]
- In-solution DNase I treatment is performed on the eluted RNA sample. This method is often considered more effective as the DNase I has better access to the gDNA in solution.[2]

How can I check if my RNA sample is free of gDNA contamination?

The most reliable way to check for gDNA contamination is to perform a no-reverse transcriptase (-RT) control PCR. In this control, the reverse transcriptase enzyme is omitted from the cDNA synthesis reaction. If a PCR product is detected in the -RT control, it indicates the presence of contaminating gDNA.[7]

Data Presentation

Table 1: Comparison of gDNA Removal Efficiency for Different RNA Extraction Methods



RNA Extraction Method	gDNA Contamination Level (copies of gDNA per μg of RNA)	Reference
SDS-phenol method	~108	[6]
Trizol method	~105	[6]
SKGP method	~10³	[6]
AP method	~104	[6]
Qiagen RNeasy Plus Mini Kit with gDNA Eliminator Column	Virtually free of gDNA	[12]
Supplier Av Kit with integrated gDNA removal	Lower CT value in -RT control, indicating gDNA contamination	[12]

Table 2: Comparison of Commercial RNA Extraction Kits for RNA Yield and gDNA Removal

Kit	RNA Yield	gDNA Removal	Reference
MasterPure Kit	Highest	High levels of gDNA	[15]
UltraClean Kit	Low	-	[15]
RNeasy Mini Kit	High-quality, DNA-free RNA	Suitable for RT-qPCR	[15]
RiboPure Kit	High-quality, DNA-free RNA	Suitable for RT-qPCR	[15]
PureLink Kit	High-quality, DNA-free RNA	Suitable for RT-qPCR	[15]
Promega Maxwell Kits	Good quality RNA	Fared best in the study	[4]
Qiagen Kits	Higher RNA yield	Miniscule amount of gDNA	[4]



Experimental Protocols Protocol 1: In-Solution DNase I Treatment

This protocol is for the removal of gDNA from an already purified RNA sample.

Materials:

- · Purified RNA sample
- RNase-free DNase I
- 10X DNase I Reaction Buffer
- RNase-free water
- EDTA (0.5 M) or a DNase removal reagent/cleanup kit
- Incubator or water bath at 37°C
- Heating block at 75°C (if using heat inactivation)

Procedure:

- In an RNase-free tube, combine the following:
 - RNA sample (up to 10 μg)
 - 1 μL 10X DNase I Reaction Buffer
 - 1 μL RNase-free DNase I
 - Add RNase-free water to a final volume of 10 μL.
- Mix gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.
- Incubate the reaction at 37°C for 10-15 minutes.
- Inactivate the DNase I using one of the following methods:



- Heat Inactivation: Add 1 μL of 0.5 M EDTA to the reaction mixture and heat at 75°C for 10 minutes.
- DNase Removal Reagent: Follow the manufacturer's instructions for the specific DNase removal reagent being used.
- Column Cleanup: Use an RNA cleanup kit to repurify the RNA and remove the DNase I.

Protocol 2: On-Column DNase Digestion (using a spincolumn based kit)

This protocol is integrated into a typical spin-column RNA purification workflow.

Materials:

- RNA purification spin column with bound RNA
- RNase-free DNase I
- DNase I digestion buffer (often supplied with the kit)
- Wash buffers (as per the RNA purification kit protocol)
- RNase-free water

Procedure:

- After binding the RNA to the spin column membrane and performing the initial wash steps as per the kit protocol, add 350 μL of Wash Buffer RW1 to the column. Centrifuge for 15 seconds at ≥8000 x g and discard the flow-through.[14]
- Prepare the DNase I reaction mix. For example, add 10 μ L of DNase I stock solution to 70 μ L of Buffer RDD. Mix gently by inverting the tube.[14]
- Pipette the DNase I incubation mix (80 μL) directly onto the center of the silica membrane inside the spin column.[14]
- Incubate at room temperature (20-30°C) for 15 minutes.[14]



- Add 350 µL of Wash Buffer RW1 to the column. Centrifuge for 15 seconds at ≥8000 x g.
 Discard the flow-through.[14]
- Proceed with the remaining wash and elution steps as described in the RNA purification kit protocol.

Protocol 3: Lithium Chloride (LiCl) Precipitation of RNA

This protocol can be used to purify RNA and remove DNase I without heat inactivation.

Materials:

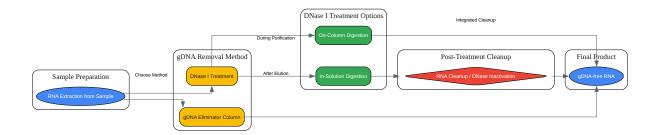
- RNA sample
- 7.5 M LiCl solution
- 70% ethanol (ice-cold)
- · RNase-free water
- Microcentrifuge

Procedure:

- Add an equal volume of 7.5 M LiCl to your RNA solution.[16]
- Mix well and incubate at -20°C for at least 30 minutes.[16]
- Centrifuge at maximum speed in a microcentrifuge for 10 minutes to pellet the RNA.[16]
- Carefully remove the supernatant.
- Wash the RNA pellet with 1 mL of ice-cold 70% ethanol.
- Centrifuge for 5 minutes at maximum speed.
- Carefully remove the supernatant and air-dry the pellet for 5-10 minutes.
- Resuspend the RNA pellet in an appropriate volume of RNase-free water.



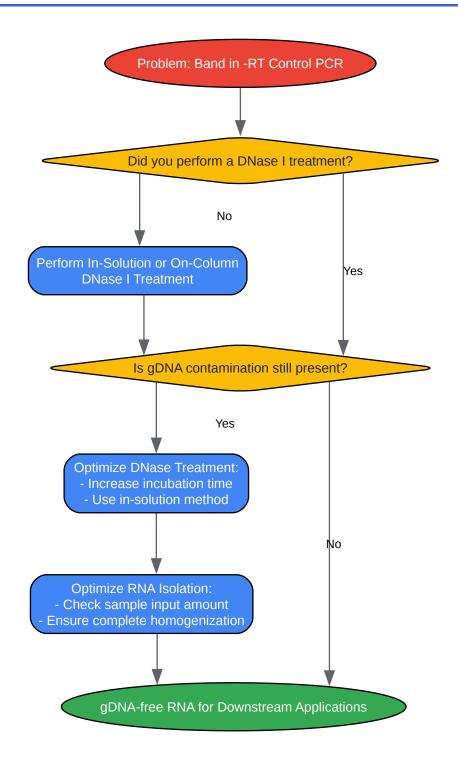
Visualizations



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Caption: Workflow for removing genomic DNA contamination from RNA samples.





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Caption: Troubleshooting logic for persistent gDNA contamination.

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